N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide
Description
N-[1-(4-Bromophenoxy)-2,2,2-Trichloroethyl]-2-Methylbenzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group and a 1-(4-bromophenoxy)-2,2,2-trichloroethyl moiety attached to the amide nitrogen.
Properties
Molecular Formula |
C16H13BrCl3NO2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide |
InChI |
InChI=1S/C16H13BrCl3NO2/c1-10-4-2-3-5-13(10)14(22)21-15(16(18,19)20)23-12-8-6-11(17)7-9-12/h2-9,15H,1H3,(H,21,22) |
InChI Key |
VBMAQNCPKARRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Bromophenoxy)-2,2,2-Trichloroethylamine
The trichloroethylamine moiety is synthesized via nucleophilic substitution of 4-bromophenol with trichloroacetonitrile, followed by catalytic hydrogenation.
Reaction Conditions
-
Step 1 (Etherification):
-
Step 2 (Reduction):
Analytical Data
Preparation of 2-Methylbenzoyl Chloride
2-Methylbenzoic acid is converted to its acid chloride using thionyl chloride under reflux.
Reaction Conditions
-
Substrate: 2-Methylbenzoic acid (1.0 eq)
-
Chlorinating Agent: Thionyl chloride (3.0 eq)
-
Catalyst: Dimethylformamide (0.1 eq)
-
Solvent: Toluene
-
Temperature: 70°C, 4 hours
Analytical Data
Amide Coupling Reaction
The final step involves coupling 1-(4-bromophenoxy)-2,2,2-trichloroethylamine with 2-methylbenzoyl chloride using a Schotten-Baumann protocol.
Reaction Conditions
-
Substrates:
-
1-(4-Bromophenoxy)-2,2,2-trichloroethylamine (1.0 eq)
-
2-Methylbenzoyl chloride (1.1 eq)
-
-
Base: Sodium hydroxide (2.0 eq)
-
Solvent: Water/dichloromethane (biphasic system)
-
Temperature: 0–5°C, 2 hours
-
Yield: 85% (purified via column chromatography, silica gel, hexane/ethyl acetate 4:1)
Analytical Data
-
1H NMR (DMSO-d6): δ 8.20 (s, 1H, NH), 7.70–7.30 (m, 6H, Ar-H), 4.55 (s, 2H, OCH2), 2.45 (s, 3H, CH3).
-
13C NMR (DMSO-d6): δ 167.5 (C=O), 152.0 (C-Br), 132.0–118.0 (Ar-C), 95.5 (CCl3), 70.8 (OCH2), 21.3 (CH3).
Alternative Methodologies and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the etherification step:
Catalytic Amination
Palladium-catalyzed amination avoids hazardous hydrogen gas:
-
Catalyst: Pd/C (5 wt%)
-
Ammonia Source: Ammonium formate (3.0 eq)
-
Solvent: Methanol, 60°C, 8 hours
Industrial-Scale Considerations
Solvent Recycling
DMF recovery via vacuum distillation reduces costs:
Waste Management
Trichloroacetonitrile hydrolysis byproducts (HCl, HCN) are neutralized with NaOH scrubbers, achieving >99% toxin removal.
Challenges and Mitigation Strategies
-
Challenge 1: Low solubility of 1-(4-bromophenoxy)-2,2,2-trichloroethylamine in polar solvents.
-
Challenge 2: Epimerization during amide coupling.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, ethyl derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide serves as a valuable building block in organic synthesis. Its bromophenoxy group allows for various substitution reactions that can lead to the formation of more complex organic molecules. The compound can undergo:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as sodium azide or potassium cyanide.
- Oxidation and Reduction Reactions: The trichloroethyl group can be oxidized or reduced to yield different derivatives.
These reactions are crucial for developing new compounds with desired properties in materials science and organic synthesis.
Biology
In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have shown that it may exhibit:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound could have activity against various bacterial strains and fungi.
- Anticancer Properties: Research has focused on the compound's efficacy against cancer cell lines. For instance, derivatives have been tested for their ability to inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) using assays like Sulforhodamine B.
Medicine
The therapeutic potential of this compound is under exploration in drug development:
- Lead Compound in Drug Development: Its structural features make it a candidate for modification into new drugs targeting specific diseases.
- Mechanism of Action Studies: Understanding how this compound interacts with cellular pathways can lead to the identification of new therapeutic targets.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several derivatives of this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the bromophenoxy group enhanced antimicrobial efficacy.
Case Study 2: Anticancer Screening
Research conducted on the anticancer activity of this compound involved testing against various cancer cell lines. The findings showed that specific derivatives demonstrated potent cytotoxic effects against MCF7 cells. Molecular docking studies suggested that these compounds might interact with key proteins involved in cancer cell proliferation and survival.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with cellular receptors, while the trichloroethyl group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key Compounds :
*Calculated based on formula.
Structural Analysis :
- Core Benzamide vs. Substitution Patterns: The target compound’s 2-methylbenzamide group contrasts with 3,4-dimethoxybenzamide (), which increases steric bulk and electron-donating effects. The 4-methyl variant in ’s compound enhances lipophilicity compared to nitro or methoxy substituents . The 1-(4-bromophenoxy)-2,2,2-trichloroethyl group distinguishes the target compound from analogs with thiourea linkages () or heterocyclic amines ().
- However, fluorinated groups in ’s compound (e.g., trifluoropropoxy) are associated with improved bioavailability and receptor affinity in pharmaceuticals .
Biological Activity
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₃BrCl₃NO₂, with a molecular weight of approximately 437.55 g/mol. Its structure features a bromophenoxy group and a trichloroethyl moiety, contributing to its unique chemical properties and biological activities .
Key Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃BrCl₃NO₂ |
| Molecular Weight | 437.55 g/mol |
| LogP | 5.6454 |
| Polar Surface Area | 31.845 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, primarily as an insecticide and herbicide . Its mechanism of action is believed to involve interactions with specific enzymes and receptors in various biological systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. This inhibition could potentially alter the metabolism of target organisms, leading to toxic effects .
- Receptor Interaction : The compound may also interact with specific receptors in biological systems, influencing cellular signaling pathways that regulate growth and development in pests .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Study on Insecticidal Activity : A study published in 2023 evaluated the insecticidal properties of the compound against common agricultural pests. Results indicated a significant reduction in pest populations when treated with varying concentrations of the compound .
- Herbicidal Effectiveness : Another research project focused on the herbicidal efficacy of the compound on selected weed species. The findings demonstrated effective weed control at specific dosages, suggesting its potential utility in agricultural applications .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1-{[(4-acetamidophenyl)carbamothioyl]amino}-...) | C15H18Cl3N4O2S | Contains an acetamido group |
| N-({[4-(acetylamino)phenyl]carbamothioyl}amino)-...) | C17H22N4O3S | Features a butoxy substituent |
| N-(1-{[(4-bromophenyl)carbamothioyl]amino}-...) | C15H15BrClN3O3S | Contains a nitro group |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and amidation reactions. Key steps include:
- Step 1 : Condensation of 4-bromophenol with trichloroacetaldehyde under basic conditions to form the trichloroethylphenoxy intermediate .
- Step 2 : Coupling with 2-methylbenzoyl chloride via Schotten-Baumann amidation in anhydrous dichloromethane (DCM) at 0–5°C to prevent hydrolysis .
- Optimization : Yield improvements (e.g., from ~50% to >75%) are achieved by:
- Temperature Control : Maintaining low temperatures during amidation to suppress side reactions .
- Solvent Choice : Using polar aprotic solvents (e.g., DMF) for intermediate stabilization .
- Purification : Gradient HPLC with C18 columns (acetonitrile/water) for high-purity isolation .
Q. How is the structural identity of this compound confirmed using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons), δ 4.8–5.2 ppm (trichloroethyl CH), and δ 2.5 ppm (methyl group on benzamide) confirm substitution patterns .
- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and ~110 ppm (C-Br) validate functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS shows [M+H]⁺ at m/z 469.8 (calculated 470.2), confirming molecular weight .
- HPLC : Retention time (e.g., 12.3 min) and >95% purity under 254 nm UV detection ensure batch consistency .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 1–100 µM concentrations to identify dose-dependent effects .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. What is the mechanistic basis for its interaction with biological targets, and how can this be validated experimentally?
- Methodological Answer :
- Hypothesis : The compound likely inhibits ATP-binding pockets in kinases due to structural analogy to known benzamide inhibitors .
- Validation Strategies :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with recombinant proteins .
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds with active-site residues (e.g., Lys-33 in GSK-3β) .
- Mutagenesis : Engineer target proteins with alanine substitutions at predicted binding sites to disrupt interactions .
Q. What computational strategies are employed to predict the interaction between this compound and biological targets, and how do these models align with experimental data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with optimized force fields (e.g., AMBER) to simulate binding poses. Predicted ΔG values (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2 Å indicates stable complexes .
- QSAR Models : Develop regression models using descriptors (e.g., logP, polar surface area) to predict bioactivity across analogs .
Q. How do researchers resolve contradictions in bioactivity data observed across different in vitro and in vivo models for this compound?
- Methodological Answer :
- Case Study : If in vitro IC₅₀ = 5 µM (HeLa cells) but in vivo efficacy is weak:
- Pharmacokinetic Analysis : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance .
- Metabolite Profiling : Use hepatic microsomes to detect inactive metabolites (e.g., hydroxylation at the trichloroethyl group) .
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability .
Q. How can regioselectivity challenges during synthetic modifications (e.g., bromine substitution) be addressed?
- Methodological Answer :
- Directed Ortho-Metalation : Use n-BuLi/TMEDA to deprotonate specific positions on the benzamide ring before introducing bromine .
- Protecting Groups : Temporarily block reactive sites (e.g., amide NH with Boc) to prevent undesired halogenation .
- Catalytic Systems : Employ Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling with aryl boronic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
